Testosterone decanoate

Description

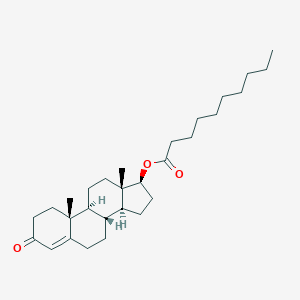

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERVHLCXUMDOT-MPZZESAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046198 | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-91-5 | |

| Record name | Testosterone, decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5721-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJW60LAO6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Testosterone Decanoate in Skeletal Muscle

Executive Summary

Testosterone is the principal androgenic hormone and a potent modulator of skeletal muscle mass and function. Its synthetic ester, testosterone decanoate, is designed for sustained release, ensuring stable physiological concentrations conducive to long-term anabolic activity. This technical guide provides a comprehensive analysis of the multifaceted mechanisms through which testosterone, following its release from the decanoate ester, exerts its effects on skeletal muscle. We will explore the canonical genomic pathway mediated by the nuclear androgen receptor (AR), the rapid non-genomic signaling cascades that crosstalk with key growth pathways, and the integrated physiological outcomes, including protein synthesis, satellite cell activation, and anti-catabolic effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to investigate these complex processes.

Part 1: Foundational Pharmacology of this compound

This compound is an injectable, long-acting anabolic steroid. The decanoate ester is a fatty acid chain attached to the testosterone molecule. This esterification significantly increases the hormone's hydrophobicity, leading to the formation of an oily depot in the muscle tissue upon intramuscular injection. Endogenous enzymes, specifically esterases, gradually cleave the decanoate ester, releasing free testosterone into circulation over an extended period.[1] This pro-drug design circumvents the rapid hepatic metabolism of oral testosterone and provides more stable serum testosterone levels, which is critical for sustained anabolic signaling.[1]

Part 2: The Androgen Receptor: The Primary Effector in Skeletal Muscle

The biological actions of testosterone in skeletal muscle are predominantly mediated by the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[1][2] The AR is expressed in various cell types within the muscle tissue, including the myonuclei of muscle fibers, resident muscle stem cells known as satellite cells, fibroblasts, and vascular cells.[3][4][5] Upon entering the cell, testosterone binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding event induces a conformational change, causing the dissociation of HSPs and the subsequent dimerization and phosphorylation of the AR-ligand complex.

Part 3: Core Genomic Mechanism of Action: The Classical Pathway

The primary mechanism for testosterone-induced muscle hypertrophy is the genomic pathway, a process centered on the modulation of gene expression.[2][6]

-

Nuclear Translocation: The activated AR-testosterone complex translocates from the cytoplasm into the nucleus.[1][6]

-

DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][2][6]

-

Transcriptional Regulation: The binding of the AR complex to AREs recruits a cascade of co-activator and co-repressor proteins, which ultimately modulates the transcription of androgen-responsive genes by RNA polymerase II.[2][7]

This process results in the increased synthesis of proteins crucial for muscle growth, such as contractile proteins (e.g., actin and myosin), and the regulation of myogenic transcription factors.[8][9] For instance, studies have shown that androgens can repress the expression of myogenin, a key factor in muscle atrophy pathways, thereby preserving muscle mass.[10]

Caption: Classical genomic signaling pathway of testosterone in skeletal muscle cells.

Part 4: Non-Genomic Signaling Cascades

In addition to the slower genomic pathway, testosterone can initiate rapid, non-transcriptional signaling events, often originating from a subpopulation of AR located at the cell membrane.[7][11][12] These non-genomic actions occur within minutes and are crucial for amplifying the anabolic response.[8][12]

A key non-genomic pathway involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[8][13][14] Membrane-associated AR, upon testosterone binding, can activate PI3K, which in turn phosphorylates and activates Akt.[2] Activated Akt is a central node in cellular signaling, promoting muscle growth through several downstream effectors:

-

Activation of mTORC1: Akt phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.[13][15][16] mTORC1 then phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to enhance mRNA translation and ribosome biogenesis.[6][15][16]

-

Inhibition of GSK3β: Akt phosphorylates and inhibits Glycogen Synthase Kinase 3 beta (GSK3β), another negative regulator of muscle growth.

-

Regulation of FoxO: Akt can phosphorylate and inhibit the Forkhead box O (FoxO) family of transcription factors, which are responsible for transcribing atrophy-related genes like MuRF1 and Atrogin-1.[15]

This rapid signaling crosstalks with the genomic pathway to create a robust and sustained hypertrophic environment.[8][14]

Caption: Non-genomic testosterone signaling via the PI3K/Akt/mTORC1 pathway.

Part 5: Integrated Anabolic Outcomes in Skeletal Muscle

The convergence of genomic and non-genomic signaling pathways culminates in several key physiological effects that drive muscle growth and adaptation.

Increased Myofibrillar Protein Synthesis

The most direct anabolic effect of testosterone is the stimulation of muscle protein synthesis.[3][6] This is achieved through the upregulation of the translational machinery via the Akt/mTORC1 pathway and the increased transcription of contractile protein genes.[6][15] This leads to an increase in the cross-sectional area (CSA) of both type I and type II muscle fibers, resulting in muscle hypertrophy.[3]

Satellite Cell Activation and Myonuclear Accretion

Skeletal muscle fibers are multi-nucleated, and the number of myonuclei is a critical determinant of a fiber's growth potential. Testosterone significantly impacts the resident muscle stem cells, known as satellite cells.[3][17] Androgens promote the proliferation of satellite cells.[3][18] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei in a process called myonuclear accretion.[3][17] This increases the transcriptional capacity of the muscle fiber, supporting further hypertrophy.[3][17] While some studies suggest hypertrophy can occur without myonuclear accretion, the process is considered a key mechanism for long-term, significant muscle growth.[19][20]

Anti-Catabolic Effects

Testosterone also exerts powerful anti-catabolic effects, primarily by antagonizing the actions of glucocorticoid hormones like cortisol.[21] Glucocorticoids are catabolic, promoting muscle protein breakdown.[22][23] Testosterone can interfere with this process in several ways:

-

Competitive Receptor Binding: Some evidence suggests that androgens can competitively inhibit the binding of glucocorticoids to the glucocorticoid receptor (GR) in muscle cytosol.[23][24]

-

Transcriptional Repression: The androgen receptor can repress the transcription of key atrophy-related genes (atrogenes) that are typically induced by glucocorticoids.[22]

By suppressing these catabolic signals, testosterone shifts the net protein balance towards accretion.

Part 6: Experimental Validation & Protocols

Investigating the mechanism of action of testosterone requires robust and validated experimental methodologies. Here, we provide step-by-step protocols for key assays.

Protocol 6.1: Western Blot for Protein Expression & Phosphorylation

Objective: To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., AR, Akt, p-Akt, mTOR, p-mTOR) in response to testosterone treatment.

Methodology:

-

Sample Preparation: Homogenize skeletal muscle tissue or lyse cultured myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle agitation.[26]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[26]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-tubulin).

Caption: Standard workflow for Western Blot analysis of muscle protein expression.

Protocol 6.2: Immunohistochemistry (IHC) for Muscle Fiber Analysis

Objective: To visualize and quantify muscle fiber cross-sectional area (CSA) and satellite cell numbers in muscle tissue sections.

Methodology:

-

Tissue Preparation: Snap-freeze fresh muscle samples in isopentane cooled by liquid nitrogen. Cut 8-10 µm thick cross-sections using a cryostat and mount them on charged slides.[27][28]

-

Fixation & Permeabilization: Air dry the sections, then fix with cold acetone or 4% paraformaldehyde. Permeabilize with PBS containing 0.1-0.5% Triton X-100.

-

Blocking: Block sections with a solution containing 10% goat serum in PBST for 1 hour to minimize non-specific binding.[27]

-

Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: After washing, apply a cocktail of fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.[27][29]

-

Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount with an anti-fade mounting medium.

-

Imaging & Analysis: Capture images using a fluorescence microscope. Use imaging software (e.g., ImageJ) to outline individual fibers to measure CSA and to count Pax7-positive cells located between the basal lamina and sarcolemma.

Caption: General workflow for immunohistochemical analysis of muscle cross-sections.

Protocol 6.3: Quantitative RT-PCR for Gene Expression Analysis

Objective: To measure the relative mRNA expression levels of androgen-responsive genes and myogenic regulatory factors (e.g., IGF-1, MyoD, Myogenin).

Methodology:

-

RNA Extraction: Isolate total RNA from muscle tissue or cultured cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.

-

qPCR Amplification: Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, 18S).[30][31]

Part 7: Conclusion and Future Perspectives

The anabolic effects of this compound on skeletal muscle are the result of a sophisticated and interconnected network of signaling events. The classical genomic pathway provides a sustained drive for the synthesis of structural and regulatory proteins, while the rapid non-genomic pathways amplify anabolic signals and suppress catabolism. Furthermore, testosterone's influence on the satellite cell pool ensures the long-term adaptive potential of muscle tissue.

Future research should continue to dissect the intricate crosstalk between these pathways. Understanding the specific gene targets regulated by AR in different muscle fiber types and the potential for non-AR mediated effects will be crucial. Elucidating how these mechanisms are modulated by factors such as age, exercise, and nutritional status will pave the way for more targeted therapeutic strategies to combat muscle wasting diseases and enhance physical function.

References

- Basualto-Alarcón, C., Jorquera, G., Altamirano, F., Jaimovich, E., & Estrada, M. (2013). Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy. Medicine and Science in Sports and Exercise, 45(9), 1712–1720.

- Kadi, F. (2008). Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement. British Journal of Pharmacology, 154(3), 522–528.

- Holmang, A., Svedberg, J., Jennische, E., & Björntorp, P. (1990). Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance. Journal of Strength and Conditioning Research, 20(3), 594-599.

- White, J. P., Gao, S., Puppa, M. J., Sato, S., & Welle, S. L. (2013). Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle. Molecular and Cellular Endocrinology, 365(2), 174–186.

- Araki, N., Noguchi, K., & Inui, K. (2004). Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types. Endocrine, 25(1), 27–32.

- Basualto-Alarcón, C., Jorquera, G., Altamirano, F., Jaimovich, E., & Estrada, M. (2013). Testosterone Signals through mTOR and Androgen Receptor to Induce Muscle Hypertrophy. Medicine & Science in Sports & Exercise, 45(9), 1712-1720.

- Grossmann, M., & Zajac, J. D. (2016). Targeting muscle signaling pathways to minimize adverse effects of androgen deprivation in prostate cancer.

- Sinha-Hikim, I., Roth, S. M., Lee, M. I., & Bhasin, S. (2003). The effect of testosterone administration on myonuclear number and absolute satellite cell number. Journal of Applied Physiology, 94(3), 1155–1162.

- Gagliano-Jucá, T., & Basaria, S. (2019). How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health.

- Quora. (2015).

- Mitchell, C. J., Churchward-Venne, T. A., Cameron-Smith, D., & Phillips, S. M. (2019). Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy. American Journal of Physiology-Cell Physiology, 317(4), C719–C724.

- Basualto-Alarcón, C., Jorquera, G., Altamirano, F., Jaimovich, E., & Estrada, M. (2013). Testosterone Signals through mTOR and Androgen Receptor to Induce Muscle Hypertrophy. Request PDF.

- Mitchell, C. J., Churchward-Venne, T. A., Cameron-Smith, D., & Phillips, S. M. (2019). Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy. American Journal of Physiology. Cell Physiology, 317(4), C719–C724.

- Vingren, J. L., Kraemer, W. J., Ratamess, N. A., Anderson, J. M., Volek, J. S., & Maresh, C. M. (2010). Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. Cellular and Molecular Life Sciences, 67(22), 3875–3888.

- MacLean, H. E., Chiu, W. S., Notini, A. J., Axell, A. M., Davey, R. A., & Zajac, J. D. (2008). Expression of androgen receptor target genes in skeletal muscle. Journal of Endocrinology, 198(1), 101–110.

- Ito, Y., Jiao, H., & Imai, Y. (2023). The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice. Proceedings of the National Academy of Sciences, 120(12), e2216521120.

- Kadi, F. (2000). Testosterone, muscle and satellite cells. The Journal of Physiology, 528(Pt 3), 435.

- Estrada, M., Varshney, A., & Van der Meulen, J. H. (2006). Evidence for a non-genomic action of testosterone in skeletal muscle which may improve athletic performance. Journal of Applied Physiology, 101(4), 1272–1277.

- Zhao, W., Pan, J., Zhao, Z., Wu, Y., Bauman, W. A., & Cardozo, C. P. (2012). Metabolic functions of glucocorticoid receptor in skeletal muscle. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(1), 1–11.

- Battey, E., et al. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Gaster, M., & Beck-Nielsen, H. (2017). A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry. Journal of Visualized Experiments, (121), 55205.

- Mayer, M., & Rosen, F. (1975). Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol. The American Journal of Physiology, 229(5), 1381–1386.

- Battey, E., et al. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. bioRxiv.

- ResearchGate. (n.d.). Genomic and non-genomic effects of testosterone.

- ResearchGate. (n.d.). Schematic presentation of the genomic and non-genomic effects of testosterone.

- Chen, X., et al. (2017).

- Battey, E., et al. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. STAR Protocols, 5(4), 103424.

- Bhasin, S., & Jasuja, R. (2009). Mechanisms of Testosterone's Anabolic Effects on Muscle and Function: Controversies and New Insights. Endocrine Reviews, 30(1), 37–53.

- Bhasin, S., & Jasuja, R. (2005). Testosterone action on skeletal muscle. Current Opinion in Clinical Nutrition and Metabolic Care, 8(3), 271–277.

- Hickson, R. C., Czerwinski, S. M., Falduto, M. T., & Young, A. P. (1990). Glucocorticoid antagonism by exercise and androgenic-anabolic steroids. Medicine and Science in Sports and Exercise, 22(3), 331–340.

- Dekhuijzen, P. N., Gayan-Ramirez, G., & De Bock, V. (1995). Use of Anabolic Steroids to Attenuate the Effects Glucocorticoids on the Rat Diaphragm. Physical Therapy, 75(3), 232–239.

- Bloemberg, D., & Quadrilatero, J. (2012). Fiber typing human skeletal muscle with fluorescent immunohistochemistry. Journal of Visualized Experiments, (63), e3572.

- ResearchGate. (n.d.). Quantitative RT-PCR analysis of myogenic gene expression before and after fusion.

- Scott, K. F., et al. (2014). Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis. PLoS ONE, 9(3), e91461.

- Demling, R. H. (2009). The Use of Anabolic Agents in Catabolic States. Journal of Burns and Wounds, 8, e1.

- Sinha-Hikim, I., Taylor, W. E., Gonzalez-Cadavid, N. F., & Bhasin, S. (2004). Androgen Receptor in Human Skeletal Muscle and Cultured Muscle Satellite Cells: Up-Regulation by Androgen Treatment. The Journal of Clinical Endocrinology & Metabolism, 89(10), 5245–5255.

- Sinha-Hikim, I., Taylor, W. E., Gonzalez-Cadavid, N. F., & Bhasin, S. (2004). Androgen Receptor in Human Skeletal Muscle and Cultured Muscle Satellite Cells: Up-Regulation by Androgen Treatment. The Journal of Clinical Endocrinology & Metabolism, 89(10), 5245–5255.

- ResearchGate. (n.d.). Western blot analysis of androgen receptor (AR) in the EDL muscle.

- ResearchGate. (n.d.).

- QIAGEN GeneGlobe. (n.d.).

- ResearchGate. (n.d.).

- Vasconsuelo, A., et al. (2013). Non-classical localization of androgen receptor in the C2C12 skeletal muscle cell line. Steroids, 78(1), 51–58.

Sources

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Evidence for a non-genomic action of testosterone in skeletal muscle w" by J R Dent, D K Fletcher et al. [ro.ecu.edu.au]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. physoc.org [physoc.org]

- 18. researchgate.net [researchgate.net]

- 19. Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Use of Anabolic Agents in Catabolic States - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic functions of glucocorticoid receptor in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Interaction of anabolic steroids with glucocorticoid receptor sites in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 27. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fiber typing human skeletal muscle with fluorescent immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Introduction: The Molecular Engineering of a Long-Acting Androgen

An In-depth Technical Guide to the Synthesis and Structural Analysis of Testosterone Decanoate

Testosterone, the principal male sex hormone, is a powerful androgenic-anabolic steroid (AAS) responsible for the development and maintenance of male secondary sexual characteristics and overall physiological function.[1][2][3] However, its clinical application in its native form is hampered by rapid hepatic metabolism, necessitating frequent administration.[3] To overcome this limitation, medicinal chemists have engineered long-acting prodrugs through esterification of the 17β-hydroxyl group.

This compound is one such synthetic derivative, created by attaching a ten-carbon fatty acid chain (decanoic acid) to the testosterone molecule.[4] This modification significantly increases the compound's lipophilicity and slows its release from intramuscular depots, thereby extending its therapeutic window.[4] The ester bond is gradually hydrolyzed in the body by esterase enzymes, releasing free, active testosterone into circulation.[1][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the chemical synthesis, purification, and rigorous structural analysis of this compound (C₂₉H₄₆O₃, Molar Mass: 442.67 g/mol ).[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₄₆O₃ | [4][5] |

| Molar Mass | 442.67 g/mol | [6] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclospenta[a]phenanthren-17-yl] decanoate | [5] |

| CAS Number | 5721-91-5 | [5][6] |

| Melting Point | 48–50 °C | [4] |

| Solubility | Practically insoluble in water; freely soluble in fatty oils and organic solvents like acetone, ethanol, and dichloromethane. | [4] |

Part 1: Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification reaction. The most established and widely documented laboratory method involves the acylation of the 17β-hydroxyl group of testosterone with an activated form of decanoic acid, typically decanoyl chloride.

Principle of Synthesis: Nucleophilic Acyl Substitution

The core of the synthesis is a nucleophilic acyl substitution reaction. The oxygen atom of the 17β-hydroxyl group on the testosterone molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. The reaction is facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct, and often a catalyst to enhance the reaction rate.

Key Reagents and Rationale for Their Use

-

Testosterone (Substrate): The starting steroid scaffold containing the target hydroxyl group.

-

Decanoyl Chloride (Acylating Agent): A highly reactive derivative of decanoic acid. The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. Decanoic anhydride is a viable, albeit slightly less reactive, alternative.[4]

-

Triethylamine (Et₃N) or Pyridine (Base): These organic bases are crucial for scavenging the HCl generated during the reaction.[7][8] Failure to neutralize this acid would protonate the base and the testosterone's hydroxyl group, halting the reaction.

-

4-Dimethylaminopyridine (DMAP) (Catalyst): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with decanoyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the sterically hindered 17β-hydroxyl group of testosterone.[4][9]

-

Anhydrous Dichloromethane (CH₂Cl₂) (Solvent): A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive decanoyl chloride and any catalytic intermediates.[4][8]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol describes a classical approach to the synthesis of this compound.[4][7]

1. Reagent Preparation and Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone (1.0 equivalent) in anhydrous dichloromethane. b. Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.05 equivalents). c. Cool the reaction mixture to 0°C in an ice bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.

2. Acylation Reaction: a. Add decanoyl chloride (1.1-1.5 equivalents) dropwise to the cooled, stirring solution.[4][9] b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Let the reaction stir for approximately 24 hours.[4][8]

3. Reaction Monitoring: a. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), using a mobile phase such as hexane:ethyl acetate (8:2), to observe the consumption of the testosterone starting material.[10]

4. Work-up and Purification: a. Upon completion, quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. d. Purify the crude ester via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain the pure this compound.[8][11][12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Structural Analysis and Characterization

Rigorous analytical chemistry is paramount to confirm the identity, purity, and quality of the synthesized this compound. A multi-technique approach is employed for comprehensive characterization.

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are the gold standard for assessing the purity of the final compound and for quantifying its concentration in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing testosterone esters.[13][14] It separates compounds based on their hydrophobicity. This compound, being highly lipophilic, will have a significantly longer retention time than the more polar testosterone starting material.

Table 2: Typical RP-HPLC Method Parameters

| Parameter | Condition | Rationale / Reference |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent retention for hydrophobic steroids. |

| Mobile Phase | Isocratic: 100% Methanol or Acetonitrile/Water mixture (e.g., 90:10) | A high percentage of organic solvent is needed to elute the highly nonpolar analyte.[14][15][16] |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns of this dimension.[15][16] |

| Detection | UV at 240 nm | The α,β-unsaturated ketone chromophore in Ring A of the steroid backbone exhibits strong absorbance at this wavelength.[14][15] |

| Column Temp. | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound Reference Standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-60 µg/mL).[17]

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Confirm the identity of the product by comparing its retention time to that of the reference standard.[17] Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide definitive evidence of the molecular structure.

1. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound. Under electrospray ionization (ESI), this compound typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 443.3.[18] This confirms the successful addition of the decanoate moiety (C₁₀H₁₉O) to the testosterone molecule (C₁₉H₂₈O₂).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the exact molecular structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[16]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the steroid backbone, similar to testosterone. Crucially, new signals will appear for the decanoate side chain, including a triplet around 2.3 ppm corresponding to the -CH₂- group adjacent to the ester carbonyl, and a prominent multiplet for the long chain of methylene groups. The signal for the 17-H proton of testosterone will shift downfield upon esterification.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation. Key signals include the carbonyl carbon of the ester at ~174 ppm, the C-3 ketone at ~199 ppm, and a series of signals corresponding to the ten carbons of the decanoate chain.

3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

-

~1730 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group. This is the primary indicator of successful esterification.

-

~1665 cm⁻¹: A C=O stretching band for the α,β-unsaturated ketone in Ring A.

-

~1250 cm⁻¹: A C-O stretching band associated with the ester linkage.

Analytical Workflow Diagramdot

Sources

- 1. What is the mechanism of Testosterone Undecanoate? [synapse.patsnap.com]

- 2. Testosterone - Wikipedia [en.wikipedia.org]

- 3. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | C29H46O3 | CID 155143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound for system suitability EP Reference Standard CAS 5721-91-5 Sigma Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 12. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. swgdrug.org [swgdrug.org]

- 17. longdom.org [longdom.org]

- 18. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Profile of Testosterone Decanoate in Rodent Models

Abstract

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) profile of testosterone decanoate (TD) in rodent models, primarily rats and mice. It is intended for researchers, scientists, and drug development professionals engaged in preclinical androgen research. This document synthesizes field-proven insights with technical data to explain the absorption, distribution, metabolism, and excretion (ADME) of this long-acting testosterone ester. We will delve into the causality behind experimental design choices, present detailed protocols for conducting a robust PK study, and summarize key quantitative data. The aim is to provide a self-validating framework for the design and interpretation of pharmacokinetic studies involving this compound in a preclinical setting.

Introduction: The Rationale for this compound in Preclinical Research

This compound is a long-chain ester of testosterone, an androgen and anabolic steroid. In therapeutic applications, esterification at the 17β-hydroxyl group increases the hormone's lipophilicity and prolongs its release from intramuscular depots, thereby extending its duration of action.[1] Rodent models are fundamental to preclinical research for understanding the physiological and behavioral effects of androgens, as well as for developing new androgen-based therapies. A thorough understanding of the pharmacokinetic profile of this compound in these models is critical for designing experiments that yield reproducible and clinically translatable data. Misinterpretation of the PK profile can lead to improper dosing regimens, resulting in testosterone levels that are either sub-therapeutic or supraphysiological, confounding experimental outcomes.[2][3]

The primary advantage of using a long-acting ester like decanoate in rodent studies is the ability to maintain stable, elevated testosterone concentrations over extended periods with infrequent dosing.[2][3] This avoids the sharp peaks and troughs associated with shorter-acting esters like testosterone propionate and minimizes animal handling stress.[3]

The Pharmacokinetic Journey: ADME of this compound

The pharmacokinetic profile of this compound is governed by its formulation as an oily solution for intramuscular (IM) or subcutaneous (SC) injection. The long decanoate ester chain is the key determinant of its slow absorption and extended half-life.[4][5]

Absorption: The Depot Effect and Rate-Limiting Hydrolysis

Upon injection, this compound forms a depot within the muscle or subcutaneous tissue. Its high lipophilicity causes it to be sequestered in the oily vehicle and surrounding adipose tissue.[6] The release of the active hormone, testosterone, into systemic circulation is a two-step, rate-limiting process:

-

Partitioning and Release from the Depot: The this compound molecule slowly partitions from the oil vehicle into the interstitial fluid. The viscosity of the oil vehicle can influence this release rate.[4]

-

Enzymatic Hydrolysis: Once in the aqueous environment of the interstitial fluid and blood, non-specific tissue and plasma esterases cleave the decanoate ester bond.[6][7][8] This hydrolysis liberates free, active testosterone and an inert decanoic acid.[6]

The length of the ester side chain is directly proportional to the half-life of absorption; longer chains, like decanoate, result in slower, more sustained release.[5] This process ensures a prolonged therapeutic window, with detectable levels of the ester in plasma for up to 18 days in some studies.[5]

Distribution

Once hydrolyzed to testosterone, the hormone enters systemic circulation. Like endogenous testosterone, it is highly protein-bound, primarily to sex hormone-binding globulin (SHBG) in species that express it, and albumin.[9][10] Only the small, unbound fraction is biologically active and able to diffuse into target tissues to bind with androgen receptors.[9]

Metabolism: The Fate of Liberated Testosterone

The metabolic fate of testosterone released from the decanoate ester is identical to that of endogenous testosterone. The primary metabolic pathways in rodents involve several key enzymes:[11][12][13][14]

-

5α-Reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (DHT), primarily in androgen-sensitive tissues like the prostate.[12][13]

-

Aromatase (CYP19A1): Converts testosterone to estradiol, mediating its estrogenic effects.[14]

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): Reversibly oxidizes testosterone to the weaker androgen, androstenedione. This is a major metabolic pathway in the rodent gastrointestinal tract.[11]

Rodents primarily utilize the Δ4 pathway for androgen synthesis and metabolism.[9] Additionally, an "alternate" or "backdoor" pathway for DHT synthesis that bypasses testosterone has been identified in mice and humans and may be relevant in certain physiological contexts.[15]

The following diagram illustrates the principal metabolic conversions of testosterone in rodent models.

Caption: Principal metabolic pathways of testosterone in rodents.

Excretion

Testosterone and its metabolites are primarily conjugated in the liver to form glucuronides and sulfates, which increases their water solubility. These conjugated metabolites are then excreted mainly via the urine, with a smaller fraction eliminated in the feces.[10] In cattle studies, testosterone metabolites were found to be predominantly in conjugated forms in urine, necessitating an enzymatic hydrolysis step for accurate measurement.[16]

Quantitative Pharmacokinetic Parameters

While specific PK parameters for this compound are not as extensively published as for other esters, data from related long-chain esters and studies on northis compound provide valuable insights. The half-life of this compound is estimated to be around 7 to 12 days.[17][18] The primary goal of administration is to achieve steady-state physiological or supraphysiological testosterone levels. Studies in orchiectomized (castrated) rats have shown that a single injection of testosterone undecanoate (a similarly long-chain ester) can maintain physiological testosterone levels for at least four weeks.[2][3]

| Parameter | Description | Typical Observation in Rodents (Long-Acting Esters) | Source(s) |

| Tmax (Time to Peak) | Time to reach maximum plasma concentration. | Several days post-injection, reflecting slow absorption. | [1] |

| Cmax (Peak Conc.) | Maximum plasma concentration achieved. | Dose-dependent; can be supraphysiological shortly after injection. | [19][20] |

| t½ (Half-life) | Time for plasma concentration to reduce by half. | Approximately 7-12 days for the decanoate ester. | [17][18] |

| AUC (Area Under Curve) | Total drug exposure over time. | High, indicating prolonged exposure from a single dose. | [20][21] |

Note: These values are generalized. Actual parameters are highly dependent on the specific dose, vehicle, injection site, and rodent species/strain.

Experimental Design for a Rodent Pharmacokinetic Study

A robust experimental design is crucial for obtaining reliable PK data. The following protocol outlines a validated approach for assessing the pharmacokinetics of this compound in rats.

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for a rodent PK study of this compound.

Step-by-Step Experimental Protocol

Objective: To determine the single-dose pharmacokinetic profile of this compound in male Wistar rats.

-

Animal Model and Housing:

-

Use adult male Wistar rats (250-300g).[22] House animals in standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.[22]

-

Allow for a minimum one-week acclimatization period.[22]

-

Causality: Using a specific strain and age ensures consistency and reduces inter-animal variability. Acclimatization minimizes stress, which can affect hormone levels. For studies requiring elimination of endogenous testosterone, perform bilateral orchidectomy 1-2 weeks prior to dosing.[23]

-

-

Dosing Formulation and Administration:

-

Prepare this compound in a sterile vehicle, such as sesame oil or castor oil, at the desired concentration (e.g., 50 mg/mL).[1][22]

-

Warm the formulation to room temperature and vortex thoroughly before administration.

-

Administer a single intramuscular (IM) injection into the gluteal muscle. The volume should be appropriate for the animal's size (e.g., 0.1-0.2 mL).

-

Causality: Oily vehicles are used to enhance the depot effect and are critical for the slow-release profile of esterified testosterone.[4] IM injection is a common, clinically relevant route that ensures proper depot formation.

-

-

Blood Sampling Schedule:

-

Collect blood samples (approx. 200-300 µL) at predetermined time points. A typical schedule to capture the full profile would be: pre-dose (t=0), and post-dose at 1, 4, 8, 24, 48, 72 hours, and on days 7, 14, 21, and 28.[21]

-

Use a sparse sampling design if necessary to minimize blood volume loss per animal.

-

Causality: The sampling schedule is designed to capture the initial absorption phase, the peak concentration (Cmax), and the prolonged elimination phase, which is essential for accurately calculating AUC and half-life.

-

-

Sample Collection and Processing:

-

Collect blood from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Critical Step: To prevent ex vivo hydrolysis of this compound by plasma esterases, which would falsely elevate measured testosterone levels, it is recommended to use collection tubes containing an esterase inhibitor like sodium fluoride (NaF).[24]

-

Immediately place samples on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.

-

Causality: Proper sample handling is paramount. Using esterase inhibitors ensures that the measured testosterone concentration accurately reflects the in vivo circulating levels at the time of sampling.[24] Freezing at -80°C prevents degradation of the analyte.

-

-

Bioanalytical Methodology: LC-MS/MS

-

Quantify testosterone concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25]

-

Sample Preparation: Perform protein precipitation with acetonitrile or methanol, followed by centrifugation to remove plasma proteins.[25] A liquid-liquid or solid-phase extraction may be used for cleaner samples.

-

Chromatography: Separate the analyte on a C18 reverse-phase column using a gradient elution of mobile phases like methanol and ammonium formate solution.[25]

-

Mass Spectrometry: Use an ion trap or triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for testosterone and an internal standard for accurate quantification.[25]

-

Validation: The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. The typical linear range for testosterone in rat plasma is 1.0 to 64.0 ng/mL.[25]

-

Causality: LC-MS/MS is the gold standard for steroid hormone quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations and distinguishing testosterone from other structurally similar steroids.[25]

-

Conclusion and Field Insights

The pharmacokinetic profile of this compound in rodent models is characterized by its slow, sustained release from an intramuscular depot, driven by rate-limiting hydrolysis of the ester bond. This results in a prolonged duration of action and stable testosterone levels, making it an excellent tool for long-term androgen replacement studies.

For drug development professionals, accurately characterizing this profile is a non-negotiable prerequisite for efficacy and toxicology studies. Key insights for successful study design include the critical importance of using an appropriate oily vehicle, designing a sparse but comprehensive blood sampling schedule, and, most importantly, inhibiting ex vivo esterase activity during sample collection to ensure data integrity. The use of validated, high-sensitivity LC-MS/MS methods for bioanalysis provides the trustworthiness required for making critical decisions in a preclinical program. By adhering to these principles, researchers can generate reliable and reproducible data that accurately reflects the in vivo behavior of this compound, paving the way for successful clinical translation.

References

-

Callies, F., et al. (2003). Testosterone undecanoate: a useful tool for testosterone administration in rats. Experimental and Clinical Endocrinology & Diabetes, 111(5), 239-244. Available at: [Link]

-

Broulik, P. D., & Starka, L. (1979). Testosterone Metabolism by the Rat Gastrointestinal Tract, in Vitro and in Vivo. Journal of Steroid Biochemistry, 11(5-6), 1345-1350. Available at: [Link]

-

Demedi-tec Diagnostics GmbH. (n.d.). Testosterone rat/mouse ELISA. Available at: [Link]

-

Kohn, T. P., & Lipshultz, L. I. (2020). Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option. The Journal of Sexual Medicine, 17(8), 1469-1472. Available at: [Link]

-

O'Hara, L., et al. (2022). New Insights into Testosterone Biosynthesis: Novel Observations from HSD17B3 Deficient Mice. International Journal of Molecular Sciences, 23(24), 15699. Available at: [Link]

-

Zgair, A., et al. (2021). The hydrolysis–time profiles of testosterone undecanoate (TU) in human... ResearchGate. Available at: [Link]

-

But, I., et al. (2016). NEW LC-MS/MS METHOD FOR TESTOSTERONE AND DIHYDROTESTOSTERONE ANALYSIS IN MALE RAT PLASMA. Farmacia, 64(6), 834-839. Available at: [Link]

-

Rocky Mountain Diagnostics, Inc. (n.d.). Testosterone Testing In Rat or Mouse ELISA Kit. Available at: [Link]

-

Spritzer, M. D., et al. (2016). Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats. Brain Sciences, 6(3), 33. Available at: [Link]

-

Falvo, R. E., & Nalbandov, A. V. (1974). Determination of Testosterone Concentration in the Plasma of Normal and Androgen-Sterilized Female Rats, Using a Competitive Protein-Binding Technique. Endocrinology, 95(1), 142-145. Available at: [Link]

-

Lucas, L. A., & Abraham, G. E. (1972). Radioimmunoassay of Testosterone in Murine Plasma. Analytical Letters, 5(11), 773-783. Available at: [Link]

-

Amory, J. K., et al. (1993). Pharmacokinetics and pharmacodynamics of a parenteral testosterone microsphere formulation in the male rat. Demonstration of dose dependence and controlled release. Journal of Andrology, 14(5), 339-345. Available at: [Link]

-

Fira-Mladinescu, O., et al. (2014). The Impact of Exogenic Testosterone and Nortestosterone-Decanoate Toxicological Evaluation Using a Rat Model. PLoS ONE, 9(10), e109218. Available at: [Link]

-

Kinnear, H. M., et al. (2022). Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice. Journal of the Endocrine Society, 6(5), bvac037. Available at: [Link]

-

Shiraishi, S., et al. (2019). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology, 7(1), 113-119. Available at: [Link]

-

Coert, A., et al. (1975). The pharmacology and metabolism of testosterone undecanoate (TU), a new orally active androgen. Acta Endocrinologica, 79(4), 789-800. Available at: [Link]

-

Callies, F., et al. (2003). Testosterone Undecanoate: A Useful Tool for Testosterone Administration in Rats. Experimental and Clinical Endocrinology & Diabetes, 111(5), 239-244. Available at: [Link]

-

McFayden, L., et al. (2014). Testosterone Induces Molecular Changes in Dopamine Signaling Pathway Molecules in the Adolescent Male Rat Nigrostriatal Pathway. PLoS ONE, 9(3), e91151. Available at: [Link]

-

Mills, P. C., & Cross, S. E. (1998). Vehicle effects on the in vitro penetration of testosterone through equine skin. Research in Veterinary Science, 65(2), 159-162. Available at: [Link]

-

Zgair, A., et al. (2021). Hydrolysis of testosterone undecanoate (TU) to testosterone. ResearchGate. Available at: [Link]

-

de Souza, A. W., et al. (2016). In vivo Administration of Testosterone Propionate in Cattle Analyzed by High Performance Liquid Chromatography-Tandem Mass Spectrometry: An Enzymatic Hydrolysis Study and Drug Abuse Issues. Journal of the Brazilian Chemical Society, 27(9), 1593-1601. Available at: [Link]

-

Shaw, G., et al. (2022). The alternate pathway of androgen metabolism and window of sensitivity in. Journal of Endocrinology, 255(3), R81-R98. Available at: [Link]

-

Lee, S. H., et al. (2018). Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats. Pharmaceutics, 10(2), 53. Available at: [Link]

- Amory, J. K., & Bremner, W. J. (2011). Oral testosterone ester formulations and methods of treating testosterone deficiency comprising same. Google Patents, WO2011129812A1.

-

Geelen, J., et al. (1977). Comparison of the metabolism of testosterone undecanoate and testosterone in the gastrointestinal wall of the rat in vitro and in vivo. Acta Endocrinologica, 86(1), 216-224. Available at: [Link]

-

Geelen, J., et al. (1977). Comparison of the metabolism of testosterone undecanoate and testosterone in the gastrointestinal wall of the rat in vitro and in vivo. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Pharmacokinetics of testosterone. Available at: [Link]

-

Park, B., et al. (2022). Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats. ResearchGate. Available at: [Link]

-

Quora. (2023). How do testosterone esters work? Is it detached from testosterone slowly and release pure testosterone in blood or the whole testosterone and ester together attach to an androgen receptor?. Available at: [Link]

-

Bloom Tech. (2024). What Is The Half Life Of this compound?. Knowledge. Available at: [Link]

-

Fira-Mladinescu, O., et al. (2014). The Impact of Exogenic Testosterone and Nortestosterone-Decanoate Toxicological Evaluation Using a Rat Model. ResearchGate. Available at: [Link]

-

Chin, K. Y., & Ima-Nirwana, S. (2016). The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study. Archives of Iranian Medicine, 19(10), 724-729. Available at: [Link]

-

Bloom Tech. (2024). What Is The Half Life Of this compound?. Knowledge. Available at: [Link]

-

Shoskes, J. J., et al. (2016). Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age. Andrology, 4(6), 1073-1082. Available at: [Link]

-

World Anti-Doping Agency. (n.d.). Detection of testosterone esters in blood sample. Available at: [Link]

-

Lee, S. H., et al. (2018). Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats. ResearchGate. Available at: [Link]

Sources

- 1. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011129812A1 - Oral testosterone ester formulations and methods of treating testoterone deficiency comprising same - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]

- 11. Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Testosterone and Its Major Metabolites upon Different Stages of Neuron Survival in the Dentate Gyrus of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testosterone Induces Molecular Changes in Dopamine Signaling Pathway Molecules in the Adolescent Male Rat Nigrostriatal Pathway | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. scielo.br [scielo.br]

- 17. vn.bloomtechz.com [vn.bloomtechz.com]

- 18. bloomtechz.com [bloomtechz.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Impact of Exogenic Testosterone and Nortestosterone-Decanoate Toxicological Evaluation Using a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]

- 25. farmaciajournal.com [farmaciajournal.com]

discovery and developmental history of testosterone esters

An In-Depth Technical Guide to the Discovery and Developmental History of Testosterone Esters

Abstract

Testosterone, the principal male sex hormone, is a cornerstone of androgen replacement therapy. However, the therapeutic application of its pure, crystalline form is hampered by unfavorable pharmacokinetics. This guide delineates the historical and scientific journey from the initial isolation of testosterone to the strategic development of its esterified analogues. We will explore the fundamental challenge posed by testosterone's rapid hepatic metabolism and the elegant chemical solution of esterification that revolutionized its clinical utility. This narrative will detail the synthesis, rationale, and distinct pharmacokinetic profiles of key testosterone esters, providing researchers and drug development professionals with a comprehensive understanding of their evolution and application.

The Foundational Discovery and Inherent Challenge

The biological effects of the testes have been understood since antiquity, with practices like castration being used for various societal and therapeutic purposes.[1][2] Early scientific investigations in the 19th century, notably by Arnold Adolph Berthold in 1849, demonstrated that a substance from the testes circulated in the blood to exert systemic effects.[3][4] This laid the groundwork for modern endocrinology.

The "golden age" of steroid chemistry in the early 20th century culminated in the landmark achievement of 1935.[3] In that year, a team led by Ernst Laqueur in Amsterdam first isolated the crystalline male hormone from bull testes, naming it testosterone.[1][2][5] Almost concurrently, Adolf Butenandt in Gdansk and Leopold Ruzicka in Zurich independently achieved the chemical synthesis of testosterone from cholesterol, a feat for which they were awarded the Nobel Prize in 1939.[1][2][3]

This breakthrough made testosterone available for clinical use, but a significant hurdle immediately became apparent. When administered orally, native testosterone is extensively metabolized and inactivated during its first pass through the liver.[1][2] Intramuscular injection of unmodified testosterone was also impractical; it has an approximate half-life of only 10 minutes, which would require frequent and unrealistic dosing to maintain therapeutic levels.[6] This fundamental pharmacokinetic problem—rapid clearance—was the primary driver for the next phase of development.

Table 1: Key Milestones in the Early History of Testosterone

| Year | Milestone | Key Researchers/Groups | Significance |

| 1849 | First experiments demonstrating internal secretion by the testes. | Arnold Adolph Berthold | Established the concept of hormones.[3][4] |

| 1889 | Self-experimentation with testicular extracts. | Charles-Édouard Brown-Séquard | Popularized the idea of organotherapy and rejuvenation.[3][4] |

| 1935 | Isolation and crystallization of testosterone from bull testes. | Ernst Laqueur | First identification of the pure hormone.[1][2][5] |

| 1935 | First chemical synthesis of testosterone from cholesterol. | Adolf Butenandt & Leopold Ruzicka | Made therapeutic quantities of testosterone available.[1][2][3] |

| 1937 | Introduction of Testosterone Propionate for medical use. | Pharmaceutical Industry | The first commercially viable, modified testosterone.[7] |

The Chemical Solution: Esterification

To overcome the rapid metabolism of native testosterone, scientists turned to a common chemical modification: esterification. The testosterone molecule has a hydroxyl (-OH) group at the 17-beta position of its steroid structure. By reacting testosterone with a carboxylic acid (or its more reactive derivative, an acid anhydride), an ester bond is formed.

The Causality Behind Esterification:

-

Increased Lipophilicity: The addition of the carbon chain of the ester dramatically increases the molecule's solubility in oil. This allows the compound to be dissolved in a sterile oil vehicle (like cottonseed or castor oil) for intramuscular injection.[6][8]

-

Depot Formation: Once injected into the muscle, this oil solution forms a localized depot from which the testosterone ester slowly leaches out into the bloodstream.

-

Prodrug Activity: Testosterone esters themselves are biologically inactive. They are prodrugs that must be hydrolyzed by enzymes called esterases, which are present in the blood and tissues, to cleave off the ester chain. This cleavage releases free, active testosterone.[6]

The rate-limiting step in this process is the release of the ester from the oily depot. The longer and more complex the ester chain, the more lipophilic the molecule becomes, and the slower its release. This elegant mechanism effectively transforms testosterone into a slow-release drug, prolonging its therapeutic window significantly.

Caption: The chemical esterification of testosterone at the 17-beta position.

The Evolution of Testosterone Esters: A Pharmacokinetic Journey

The development of different esters was a direct result of seeking to optimize the pharmacokinetic profile for clinical convenience and stability of blood levels.

Testosterone Propionate (1937)

The first ester to be commercialized was Testosterone Propionate.[7] With a short three-carbon ester chain, it has a relatively fast release and short half-life of approximately 0.8 days.[9] While a significant improvement over crystalline testosterone, it still required frequent injections (typically every 2-3 days) to maintain stable serum concentrations, leading to peaks and troughs in hormone levels.[9][10]

Testosterone Enanthate and Cypionate (1950s)

The 1950s saw the introduction of longer-chain esters, which became the mainstay of testosterone replacement therapy for decades.[5][7]

-

Testosterone Enanthate: A seven-carbon ester.

-

Testosterone Cypionate: An eight-carbon ester, very popular in the U.S.

Both have similar pharmacokinetic profiles, with a half-life of approximately 4.5 to 8 days.[9][10][11] This allowed for a much more convenient dosing schedule of once every 1 to 3 weeks.[8][11] This development was a major clinical advancement, offering improved patient compliance and more stable hormone levels compared to propionate. However, even with these esters, serum levels can fluctuate, often rising to supraphysiological levels shortly after injection and declining towards the lower end of the normal range by the end of the dosing interval.[6][8]

Testosterone Undecanoate (1990s)

Further research sought an even longer duration of action. Testosterone Undecanoate, with its 11-carbon ester chain, was developed to meet this need.[6][7] It has a very long half-life of approximately 20.9 days.[9]

-

Oral Formulation: An initial formulation was developed for oral use. It utilizes a self-emulsifying drug delivery system to promote absorption through the intestinal lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[12]

-

Injectable Formulation: The long-acting injectable version, typically dissolved in castor oil, allows for a remarkably long dosing interval of 10 to 12 weeks, providing very stable and physiological testosterone levels.[7][8]

Caption: Influence of ester chain length on release rate and activation.

Table 2: Comparative Pharmacokinetic Properties of Common Testosterone Esters

| Testosterone Ester | Year Introduced | Half-Life (approx.) | Mean Residence Time (MRT) | Typical Dosing Frequency |

| Propionate | 1937 | 0.8 days[9] | 1.5 days[9] | Every 2-3 days[10] |

| Enanthate | 1950s | 4.5 days[9] | 8.5 days[9] | Every 1-2 weeks[11] |

| Cypionate | 1950s | 5-8 days[11] | ~8 days | Every 1-2 weeks[11] |

| Undecanoate | 1990s | 20.9 days[9] | 34.9 days[9] | Every 10-12 weeks[7] |

Experimental Protocol: Synthesis of Testosterone Acetate

To illustrate the fundamental chemistry, the following is a representative protocol for the synthesis of a simple testosterone ester. This self-validating system demonstrates the direct conversion of the free hormone to its esterified prodrug form.

Objective: To synthesize Testosterone Acetate from Testosterone via esterification of the 17β-hydroxyl group using acetic anhydride.

Materials:

-

Testosterone powder

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Methanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

Methodology:

-

Dissolution: Dissolve 1 gram of testosterone in 5 mL of pyridine in a clean, dry round-bottom flask. Gentle warming may be required to fully dissolve the steroid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add 2 mL of acetic anhydride to the stirred solution. The reaction is exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

Precipitation: Slowly pour the reaction mixture into 50 mL of ice-cold water while stirring vigorously. The testosterone acetate product is insoluble in water and will precipitate out as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with cold distilled water to remove any residual pyridine and acetic acid.

-

Recrystallization (Purification): Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified testosterone acetate.

-

Final Collection & Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.

-

Characterization: Confirm the product's identity and purity using techniques such as Thin Layer Chromatography (TLC), melting point determination, and GC-MS analysis.

Conclusion

The developmental history of testosterone esters is a clear example of pharmaceutical science iteratively solving a clinical problem. The initial discovery of testosterone was a monumental step, but its therapeutic potential was only fully unlocked through the chemical modification of esterification. This strategy transformed an impractical hormone into a long-acting, clinically manageable drug. The progression from short-acting propionate to the very long-acting undecanoate reflects a continuous drive to improve patient convenience and achieve more stable, physiological hormone replacement. This journey provides a valuable case study for drug development professionals on how pharmacokinetic challenges can be overcome through rational prodrug design.

References

- Nieschlag, E., & Nieschlag, S. (2019). The history of discovery, synthesis and development of testosterone for clinical use. PubMed.

- Behre, H. M., Wang, C., Handelsman, D. J., & Nieschlag, E. (2020). Comparative pharmacokinetics of different testosterone esters after intramuscular injection to hypogonadal patients.

- Fit Science. (2025). Testosterone Esters Explained: Complete Pharmacokinetics, Half-Lives, And Real-World Bodybuilding Use. Fit Science.

- Nieschlag, E. (2019). ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use.

- ChemicalBook. (2024). Testosterone Cypionate: Pharmacokinetics and Mechanism of Action. ChemicalBook.

- Denver Hormone Health. History Of Testosterone. Denver Hormone Health.

- Scribd. Testosterone Comparative Pharmacokinetics of Testosterone Esters. Scribd.

- Freeman, E. R., Bloom, D. A., & McGuire, E. J. (2001). A brief history of testosterone.

- Nieschlag, E. (2005). The history of testosterone. Endocrine Abstracts.

- Shoskes, J. J., Wilson, M. K., & Morgentaler, A. (2016). Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age. Andrology.

- Defy Medical. Different Types of Injectable Testosterone. Defy Medical.

- Matei, L., et al. (2003). Synthesis of testosteron-1,2-D. INIS-IAEA.

- Nieschlag, E., & Behre, H. M. (Eds.). (2012). Testosterone: Action, Deficiency, Substitution. Cambridge University Press.

- Matei, L., et al. (2003). Synthesis of testosteron-1,2-T and its metabolites. INIS-IAEA.

- TransformYou. (n.d.). Common Esters Available for Testosterone Injections. TransformYou.

Sources

- 1. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. denverhormonehealth.com [denverhormonehealth.com]

- 4. A brief history of testosterone. | UCSF Medical Education [meded.ucsf.edu]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 7. fitscience.co [fitscience.co]

- 8. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. defymedical.com [defymedical.com]

- 11. transformyou.com [transformyou.com]

- 12. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]

The Metabolic Fate and Biotransformation of Testosterone Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction